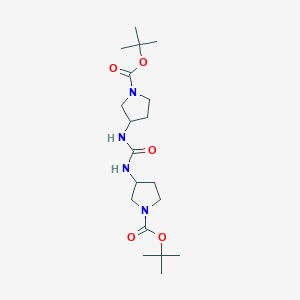![molecular formula C8H2BrF5N2 B13049855 3-Bromo-6,8-difluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine CAS No. 2102411-42-5](/img/structure/B13049855.png)
3-Bromo-6,8-difluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-6,8-difluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6,8-difluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally benign and efficient . The reaction conditions include:
Microwave irradiation: This accelerates the reaction and improves yields.
Temperature: Elevated temperatures are used to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-6,8-difluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine undergoes various chemical reactions, including:
Substitution reactions: The bromine and fluorine atoms can be substituted with other functional groups.
Oxidation and reduction reactions: These reactions can modify the oxidation state of the compound.
Radical reactions: Functionalization via radical reactions is a common approach.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Wissenschaftliche Forschungsanwendungen
3-Bromo-6,8-difluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an antiviral, antibacterial, and anticancer agent.
Material Science: Its unique structural properties make it useful in the development of new materials.
Agrochemicals: It is explored for its potential use in crop protection and pest control.
Wirkmechanismus
The mechanism of action of 3-Bromo-6,8-difluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-3-chloro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
- 2-(Naphthalen-1-yl)imidazo[1,2-a]pyridine
Uniqueness
3-Bromo-6,8-difluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine is unique due to the presence of multiple halogen atoms and a trifluoromethyl group, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its diverse applications in medicinal chemistry, material science, and agrochemicals highlight its versatility and importance in scientific research.
Eigenschaften
CAS-Nummer |
2102411-42-5 |
|---|---|
Molekularformel |
C8H2BrF5N2 |
Molekulargewicht |
301.01 g/mol |
IUPAC-Name |
3-bromo-6,8-difluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H2BrF5N2/c9-6-5(8(12,13)14)15-7-4(11)1-3(10)2-16(6)7/h1-2H |
InChI-Schlüssel |
KBTNMPPJWXXXSK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=NC(=C(N2C=C1F)Br)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-7-methylpyrrolo[1,2-A]pyrimidin-2-amine](/img/structure/B13049772.png)






![(3S)-6-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13049804.png)






